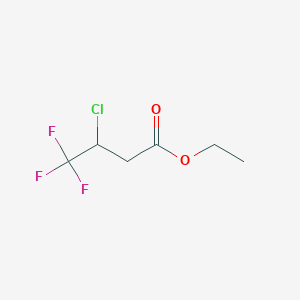
Ethyl 3-chloro-4,4,4-trifluorobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-chloro-4,4,4-trifluorobutyrate is a chemical compound with the CAS Number: 1309602-63-8 . It has a molecular weight of 204.58 . The IUPAC name for this compound is ethyl 3-chloro-4,4,4-trifluorobutanoate .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H8ClF3O2/c1-2-12-5(11)3-4(7)6(8,9)10/h4H,2-3H2,1H3 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 139.6±35.0 °C and a predicted density of 1.284±0.06 g/cm3 .Scientific Research Applications
Ethyl 3-chloro-4,4,4-trifluorobutyrate is widely used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst for a variety of reactions, and as a solvent for a variety of organic compounds. It is also used as a reagent for the preparation of pharmaceuticals, and as a solvent for the extraction of hydrophobic compounds.
Mechanism of Action
Target of Action
Ethyl 3-chloro-4,4,4-trifluorobutyrate is primarily used as a reagent and intermediate in organic synthesis
Mode of Action
It’s known that it can be synthesized from a grignard reagent derived from 3-chloro-1,1,1-trifluoropropane
Biochemical Pathways
It’s primarily used as a reagent and intermediate in organic synthesis , suggesting it may be involved in various biochemical reactions depending on the specific synthesis process.
Result of Action
As a reagent and intermediate in organic synthesis , its effects would largely depend on the specific reactions it’s involved in.
Action Environment
It’s recommended to keep the compound away from ignition sources, including static discharges , suggesting that certain environmental conditions could affect its stability.
Advantages and Limitations for Lab Experiments
Ethyl 3-chloro-4,4,4-trifluorobutyrate has several advantages for use in laboratory experiments. It is non-toxic, and is easily soluble in a variety of solvents. It is also relatively inexpensive, and can be stored at room temperature without any significant degradation. The main limitation of this compound is that it is highly reactive, and can react with other compounds in the presence of a catalyst.
Future Directions
Due to its versatility and wide range of applications, there are a number of potential future directions for the use of Ethyl 3-chloro-4,4,4-trifluorobutyrate. These include further research into its use as a reagent for organic synthesis, as a catalyst for a variety of reactions, and as a solvent for a variety of organic compounds. Additionally, further research could be conducted into its use as a reagent for the preparation of pharmaceuticals, and its use as a solvent for the extraction of hydrophobic compounds. Additionally, further research could be conducted into its potential use as a solvent for the extraction of hydrophobic compounds from biological samples, and its potential use as an environmentally friendly alternative to hazardous solvents.
Synthesis Methods
Ethyl 3-chloro-4,4,4-trifluorobutyrate can be synthesized from ethyl 3-chloropropionate, which is reacted with trifluorobutyric anhydride in the presence of a catalyst, such as piperidine. The reaction yields a colorless liquid with a faint odor.
properties
IUPAC Name |
ethyl 3-chloro-4,4,4-trifluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF3O2/c1-2-12-5(11)3-4(7)6(8,9)10/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBCGAHPQSTVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2840160.png)

![Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2840162.png)

![N-{[(4-nitrophenyl)amino]carbonyl}alanine](/img/structure/B2840164.png)
![1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B2840166.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2840167.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2840170.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propanamide](/img/structure/B2840174.png)
![{1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)

![(1H-indol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2840179.png)
![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxamide;hydrochloride](/img/structure/B2840183.png)